molecular formula C7H6INO B13097088 2-Amino-3-iodobenzaldehyde

2-Amino-3-iodobenzaldehyde

Cat. No.: B13097088
M. Wt: 247.03 g/mol
InChI Key: BEFNAVNUQWCRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-iodobenzaldehyde is an organic compound with the molecular formula C7H6INO It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzaldehyde ring

Preparation Methods

The synthesis of 2-Amino-3-iodobenzaldehyde typically involves the iodination of 2-Aminobenzaldehyde. One common method includes the reaction of 2-Aminobenzaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzaldehyde ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2-Amino-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-iodobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-iodobenzaldehyde involves its interaction with specific molecular targets. The amino group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Amino-3-iodobenzaldehyde can be compared with other similar compounds such as 2-Amino-3-bromobenzaldehyde and 2-Amino-3-chlorobenzaldehyde. These compounds share a similar core structure but differ in the halogen atom attached to the benzaldehyde ring. The presence of iodine in this compound makes it more reactive in certain substitution reactions compared to its bromine and chlorine counterparts .

Similar compounds include:

  • 2-Amino-3-bromobenzaldehyde
  • 2-Amino-3-chlorobenzaldehyde
  • 2-Amino-3-fluorobenzaldehyde

The uniqueness of this compound lies in its higher reactivity and the specific applications it enables in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

2-amino-3-iodobenzaldehyde

InChI

InChI=1S/C7H6INO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2

InChI Key

BEFNAVNUQWCRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)N)C=O

Origin of Product

United States

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